Cas no 120201-26-5 ((2R)-2-cyclohexylpropan-1-ol)

(2R)-2-cyclohexylpropan-1-ol is a chiral secondary alcohol featuring a cyclohexyl substituent at the β-position relative to the hydroxyl group. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals requiring enantioselective control. The cyclohexyl moiety enhances lipophilicity, influencing solubility and binding properties in organic and biological systems. This compound is often employed in the preparation of chiral ligands, catalysts, and bioactive molecules. Its stable structure and defined stereochemistry ensure reproducibility in synthetic applications. Careful handling is recommended due to its potential reactivity as an alcohol. Storage under inert conditions is advised to maintain purity.
(2R)-2-cyclohexylpropan-1-ol structure
(2R)-2-cyclohexylpropan-1-ol structure
商品名:(2R)-2-cyclohexylpropan-1-ol
CAS番号:120201-26-5
MF:C9H18O
メガワット:142.238623142242
CID:5850970
PubChem ID:10176192

(2R)-2-cyclohexylpropan-1-ol 化学的及び物理的性質

名前と識別子

    • SCHEMBL9921613
    • 120201-26-5
    • (2R)-2-cyclohexylpropan-1-ol
    • AT30515
    • EN300-6506534
    • インチ: 1S/C9H18O/c1-8(7-10)9-5-3-2-4-6-9/h8-10H,2-7H2,1H3/t8-/m0/s1
    • InChIKey: IRIVQXLOJHCXIE-QMMMGPOBSA-N
    • ほほえんだ: OC[C@H](C)C1CCCCC1

計算された属性

  • せいみつぶんしりょう: 142.135765193g/mol
  • どういたいしつりょう: 142.135765193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 84.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 20.2Ų

(2R)-2-cyclohexylpropan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6506534-0.5g
(2R)-2-cyclohexylpropan-1-ol
120201-26-5
0.5g
$1577.0 2023-05-31
Enamine
EN300-6506534-10.0g
(2R)-2-cyclohexylpropan-1-ol
120201-26-5
10g
$7065.0 2023-05-31
Enamine
EN300-6506534-0.25g
(2R)-2-cyclohexylpropan-1-ol
120201-26-5
0.25g
$1513.0 2023-05-31
Enamine
EN300-6506534-1.0g
(2R)-2-cyclohexylpropan-1-ol
120201-26-5
1g
$1643.0 2023-05-31
Enamine
EN300-6506534-0.1g
(2R)-2-cyclohexylpropan-1-ol
120201-26-5
0.1g
$1447.0 2023-05-31
Enamine
EN300-6506534-0.05g
(2R)-2-cyclohexylpropan-1-ol
120201-26-5
0.05g
$1381.0 2023-05-31
Enamine
EN300-6506534-2.5g
(2R)-2-cyclohexylpropan-1-ol
120201-26-5
2.5g
$3220.0 2023-05-31
Enamine
EN300-6506534-5.0g
(2R)-2-cyclohexylpropan-1-ol
120201-26-5
5g
$4764.0 2023-05-31

(2R)-2-cyclohexylpropan-1-ol 関連文献

(2R)-2-cyclohexylpropan-1-olに関する追加情報

Chemical Profile of (2R)-2-cyclohexylpropan-1-ol (CAS No: 120201-26-5)

CAS No 120201-26-5 refers to a specific organic compound known as (2R)-2-cyclohexylpropan-1-ol, a chiral alcohol with significant applications in the field of pharmaceuticals and specialty chemicals. This compound, characterized by its stereochemistry, has garnered attention due to its structural uniqueness and potential biological activities. The (R)-configuration at the second carbon atom imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and drug development.

The molecular structure of (2R)-2-cyclohexylpropan-1-ol consists of a cyclohexyl group attached to a propanol backbone, with the hydroxyl group located at the primary position. This configuration allows for versatile chemical modifications, enabling its use in the synthesis of more complex molecules. The cyclohexyl ring provides steric hindrance and lipophilicity, which can influence the compound's solubility and metabolic stability, making it a candidate for various pharmacological applications.

In recent years, (2R)-2-cyclohexylpropan-1-ol has been explored in the context of drug discovery and development. Its chiral nature is particularly relevant in the synthesis of enantiomerically pure pharmaceuticals, where stereochemical purity is critical for efficacy and safety. Researchers have leveraged this compound as a building block in the synthesis of more complex molecules, including potential candidates for treating neurological disorders, inflammation, and other diseases.

One of the most compelling aspects of (2R)-2-cyclohexylpropan-1-ol is its role in asymmetric synthesis. The presence of a single stereocenter allows for the selective synthesis of one enantiomer over another, which is crucial in medicinal chemistry. Recent advancements in catalytic asymmetric methods have enabled more efficient and scalable production of this compound, reducing costs and improving accessibility for research purposes.

Furthermore, (2R)-2-cyclohexylpropan-1-ol has been investigated for its potential bioactivity. Preclinical studies suggest that derivatives of this compound may exhibit anti-inflammatory, analgesic, and even neuroprotective properties. The cyclohexyl group's ability to modulate receptor interactions and enzyme inhibition makes it an attractive scaffold for designing novel therapeutic agents. These findings have spurred interest among academic institutions and pharmaceutical companies looking to develop next-generation drugs.

The industrial significance of (2R)-2-cyclohexylpropan-1-ol extends beyond pharmaceuticals. It serves as a key intermediate in the production of fine chemicals and fragrances, where its unique olfactory properties are utilized. The compound's stability under various conditions also makes it suitable for use in formulation development, ensuring consistent performance across different applications.

As research continues to uncover new applications for (2R)-2-cyclohexylpropan-1-ol, its importance in synthetic chemistry and drug development is likely to grow. Innovations in catalytic processes and green chemistry are expected to further enhance its production efficiency while minimizing environmental impact. These advancements will not only benefit academic research but also translate into tangible improvements in drug manufacturing processes.

In conclusion, (2R)-2-cyclohexylpropan-1-ol (CAS No: 120201-26-5) represents a versatile and valuable compound with broad applications in pharmaceuticals, specialty chemicals, and synthetic chemistry. Its unique structural features and stereochemical properties make it an indispensable tool for researchers aiming to develop innovative therapeutic solutions. As the field continues to evolve, this compound is poised to play an increasingly significant role in advancing chemical biology and medicinal chemistry.

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